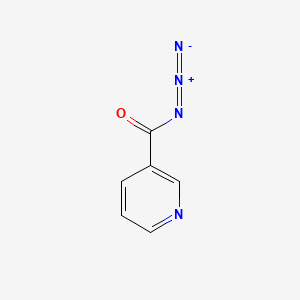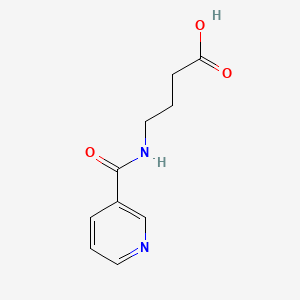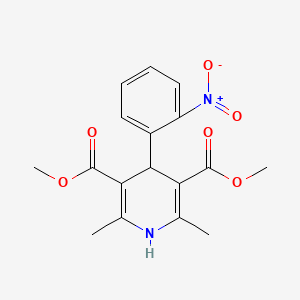
RA VII
Vue d'ensemble
Description
Applications De Recherche Scientifique
RA VII has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in inhibiting protein synthesis and stabilizing actin filaments.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
RA VII exerce ses effets en inhibant la synthèse des protéines dans les cellules eucaryotes. Il stabilise la structure du complexe du facteur d’élongation 2 (eEF2) avec la triphosphate de guanosine (GTP), empêchant le renouvellement normal de l’eEF2 après la translocation. Cette inhibition de la synthèse des protéines conduit à l’arrêt du cycle cellulaire et à l’apoptose des cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
RA VII plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the elongation factor eEF2. This compound inhibits poly (U)-dependent polyphenylalanine synthesis in the presence of elongation factors eEF1A and eEF2. It prevents eEF2/ribosome-dependent GTPase activity but does not affect eEF-1A/ribosome-dependent activity. This compound enhances the binding affinity of eEF2 for GTP, preventing the exchange of GTP in the eEF2-GTP complex .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This compound stabilizes the GTP-eEF2 complex structure, allowing it to bind to the ribosomal functional site and suppress the normal turnover of eEF2 after translocation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound tightly stabilizes the structure of the GTP-eEF2 complex, preventing the exchange of GTP and inhibiting translation elongation. This stabilization allows the complex to bind to the ribosomal functional site, but it suppresses the normal turnover of eEF2 after translocation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and resistant to degradation, maintaining its inhibitory effects on protein synthesis over extended periods. Long-term studies have demonstrated that this compound can cause sustained inhibition of cellular function, leading to prolonged effects on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits protein synthesis without causing significant toxicity. At higher doses, this compound can cause toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, indicating that there is a critical dosage range for achieving therapeutic benefits without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting protein synthesis and altering the activity of key enzymes involved in these pathways. This compound’s interaction with eEF2 plays a central role in its metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. This compound’s ability to bind to eEF2 and stabilize the GTP-eEF2 complex is crucial for its transport and distribution within cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the ribosomal functional site, where it exerts its inhibitory effects on protein synthesis. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with eEF2 and other biomolecules involved in translation elongation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de RA VII implique la formation d’une structure centrale de cycloisodityrosine à 14 chaînons. Ceci est réalisé par une réaction de couplage oxydatif phénolique intramoléculaire de dérivés de la l-tyrosine . La voie de synthèse comprend généralement les étapes suivantes :
- Protection des groupes amino et carboxyle de la l-tyrosine.
- Formation du noyau de cycloisodityrosine par couplage oxydatif.
- Déprotection et cyclisation pour former la structure de l’hexapeptide bicyclique .
Méthodes de production industrielle : Les principaux défis de la production industrielle comprennent le maintien de la pureté et du rendement du composé tout en augmentant les conditions réactionnelles .
Analyse Des Réactions Chimiques
RA VII subit diverses réactions chimiques, notamment :
Oxydation : Les groupes phénoliques de this compound peuvent subir des réactions d’oxydation, conduisant à la formation de quinones.
Réduction : La réduction des liaisons peptidiques peut conduire à la formation de petits fragments peptidiques.
Substitution : Les groupes phénoliques peuvent participer à des réactions de substitution, telles que l’halogénation ou la nitration.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.
Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Agents halogénants comme le brome ou le chlore, et agents nitrants comme l’acide nitrique.
Principaux produits :
- Les produits d’oxydation comprennent les quinones.
- Les produits de réduction comprennent de petits fragments peptidiques.
- Les produits de substitution comprennent les dérivés halogénés ou nitrés .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions de synthèse et de cyclisation des peptides.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
Comparaison Avec Des Composés Similaires
RA VII est structurellement similaire à d’autres hexapeptides bicycliques tels que la bouvardine et la désoxybouvardine. Ces composés présentent également une activité antitumorale puissante et partagent un mécanisme d’action similaire en inhibant la synthèse des protéines . this compound est unique en raison de sa structure centrale spécifique de cycloisodityrosine, qui contribue à ses propriétés biologiques distinctes .
Composés similaires :
- Bouvardine
- Désoxybouvardine
- RA III
- RA X
Propriétés
IUPAC Name |
(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006656 | |
| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86229-97-2 | |
| Record name | RA VII | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RA-VII | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of RA-VII?
A1: RA-VII primarily acts as a peptidyltransferase inhibitor, targeting eukaryotic ribosomes and thereby inhibiting protein biosynthesis. []
Q2: Does RA-VII affect specific proteins or pathways besides general protein synthesis inhibition?
A2: Yes, studies have shown that RA-VII can modulate cyclin D1 protein levels. Treatment of human colon cancer DLD-1 cells with RA-VII led to a rapid decrease in cyclin D1 protein, independent of its general protein synthesis inhibition. This decrease was attributed to enhanced cyclin D1 degradation via the ubiquitin-proteasome pathway. [] Another study found that RA-VII binds to actin, inducing a conformational change in the actin molecule and leading to G2 arrest by inhibiting cytokinesis. []
Q3: What is the molecular formula and weight of RA-VII?
A3: While not explicitly provided in the abstracts, the molecular formula of RA-VII can be deduced as C38H46N6O9 based on its structure consisting of six amino acid residues (D-alanine, alanine, N-methyltyrosine) and a cycloisodityrosine unit. Its molecular weight is 714.8 g/mol.
Q4: What spectroscopic data is available for the characterization of RA-VII?
A4: RA-VII has been extensively characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure, conformational analysis, and isomerization studies of RA-VII and its analogs. [, , , , , ]
- X-ray crystallography: Employed to determine the solid-state structures of RA-VII and its analogs, providing insights into the conformational features crucial for its activity. [, , ]
- Circular Dichroism (CD) spectroscopy: Used to study the conformational changes induced in RA-VII upon binding to its target or in different solvents. []
Q5: How do modifications to the structure of RA-VII affect its antitumor activity?
A5: Numerous studies have explored the SAR of RA-VII, revealing crucial structural elements for its activity:
- Methoxy group at Tyr-3: Essential for potent cytotoxic activity. []
- N-methyl group at Tyr-5: Necessary for the peptide to adopt the active conformation preferentially. []
- Orientation of Tyr-5 and Tyr-6 phenyl rings: Significantly influences cytotoxic activity. [, ]
- Configuration of amide bonds: The original D,L,L-configurations at residues 1, 2, and 4 are essential for the bioactive conformation. The minor conformer with cis Ala-2/Tyr-3 and Tyr-5/Tyr-6, and trans Ala-4/Tyr-5 appears to contribute little to activity. [, ]
- Modifications at the Ala-2 position: Introducing different amino acids at this position, particularly those with specific hydrophobicities and side chain lengths, can significantly impact activity. []
Q6: What is known about the stability of RA-VII under various conditions?
A6: While specific stability data is limited in the provided abstracts, RA-VII's cyclic structure likely contributes to its inherent stability. Research has focused on developing derivatives with improved stability and solubility. For example, the synthesis of a water-soluble derivative of RA-VII for enhanced bioavailability has been reported. []
Q7: What are the in vitro and in vivo anticancer effects of RA-VII?
A7:
- In vitro: RA-VII displays potent cytotoxicity against various human cancer cell lines, including P388 leukemia, HL-60 leukemia, HCT-116 colon cancer, MCF-7 breast cancer, and KB cells. [, , , ]
- In vivo: RA-VII exhibits significant antitumor activity in murine models against P388 leukemia, L1210 leukemia, B16 melanoma, colon 38, Lewis lung carcinoma, Ehrlich carcinoma, and MM2 mammary carcinoma. [, , , ] Notably, RA-V, a related compound, shows exceptional efficacy against MM2 mammary carcinoma. [, ]
Q8: Are there any specific drug delivery or targeting strategies being explored for RA-VII?
A9: Although not explicitly mentioned in the provided abstracts, the development of water-soluble derivatives, such as the one reported for RA-VII, [] suggests efforts towards improving delivery and bioavailability. Further research into targeted drug delivery strategies could enhance the therapeutic index of RA-VII.
Q9: What analytical methods are employed to characterize and quantify RA-VII?
A9: Besides the spectroscopic techniques mentioned earlier, other analytical methods used include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















